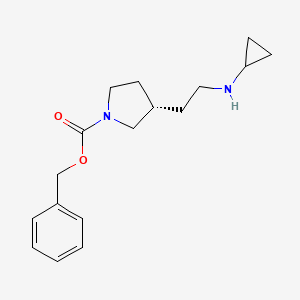![molecular formula C9H16N2O B13964242 6-Isopropyl-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13964242.png)
6-Isopropyl-1,6-diazaspiro[3.4]octan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Isopropyl-1,6-diazaspiro[3.4]octan-2-one is a chemical compound that belongs to the class of diazaspiro compounds. These compounds are characterized by a spirocyclic structure, which means that two rings are connected through a single atom. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isopropyl-1,6-diazaspiro[3.4]octan-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor compound in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction temperature is usually maintained at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated systems can help in optimizing the reaction parameters and reducing the production costs.
Análisis De Reacciones Químicas
Types of Reactions
6-Isopropyl-1,6-diazaspiro[3.4]octan-2-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent the decomposition of the reducing agent.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Aplicaciones Científicas De Investigación
6-Isopropyl-1,6-diazaspiro[3.4]octan-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate, particularly as a sigma-1 receptor antagonist.
Biology: The compound is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Industry: The compound is used in the development of new materials and chemical processes, particularly in the field of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6-Isopropyl-1,6-diazaspiro[3.4]octan-2-one involves its interaction with specific molecular targets, such as sigma-1 receptors. Sigma-1 receptors are involved in modulating various cellular processes, including ion channel activity and neurotransmitter release. By antagonizing these receptors, this compound can modulate these processes and exert its effects .
Comparación Con Compuestos Similares
6-Isopropyl-1,6-diazaspiro[3.4]octan-2-one can be compared with other similar compounds, such as:
2,6-Diazaspiro[3.4]octan-7-one: This compound also has a spirocyclic structure and is studied for its potential as a sigma-1 receptor antagonist.
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane: This compound is studied for its dual activity as a mu-opioid receptor agonist and sigma-1 receptor antagonist.
The uniqueness of this compound lies in its specific structural features and its potential therapeutic applications, particularly in the field of pain management and neuroprotection.
Propiedades
Fórmula molecular |
C9H16N2O |
|---|---|
Peso molecular |
168.24 g/mol |
Nombre IUPAC |
7-propan-2-yl-1,7-diazaspiro[3.4]octan-2-one |
InChI |
InChI=1S/C9H16N2O/c1-7(2)11-4-3-9(6-11)5-8(12)10-9/h7H,3-6H2,1-2H3,(H,10,12) |
Clave InChI |
GGLSQCHDCVCZPE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1CCC2(C1)CC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



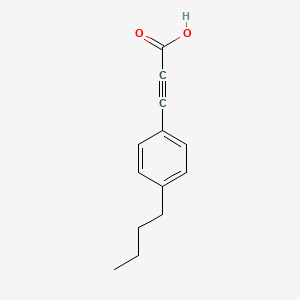


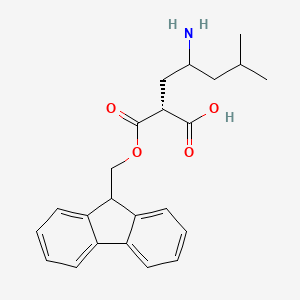


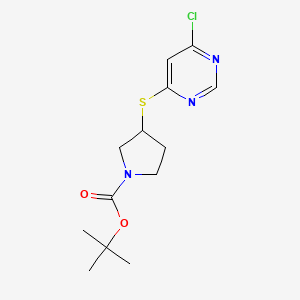
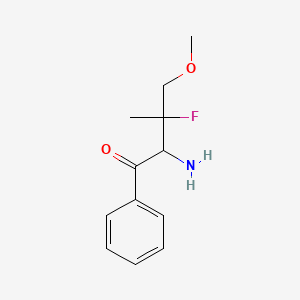
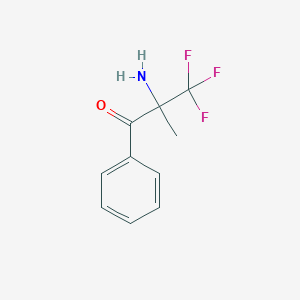

![(R)-2-methyl-1-[4-(trifluoromethoxy)phenyl]propylamine](/img/structure/B13964232.png)

